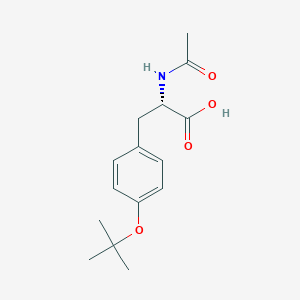

AC-Tyr(tbu)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Ac Tyr Tbu Oh

Advanced Derivatization of AC-Tyr(tBu)-OH

Preparation of Isotope-Labeled this compound for Mechanistic Studies

Synthesis of Nitrogen-15 Labeled this compound

The synthesis of isotopically labeled compounds, such as this compound incorporating the stable isotope Nitrogen-15 (¹⁵N), is crucial for various advanced research applications. These labeled molecules serve as invaluable tools in metabolic studies, quantitative proteomics, drug metabolism investigations, and structural biology, enabling researchers to trace biochemical pathways and quantify molecular processes with high precision using techniques like mass spectrometry [general chemical knowledge].

The preparation of ¹⁵N-labeled this compound typically follows a multi-step synthetic strategy, commencing with the acquisition or synthesis of ¹⁵N-enriched L-Tyrosine, followed by specific chemical modifications. While direct, widely published synthesis protocols for ¹⁵N-labeled this compound are not extensively detailed in the provided literature, the methodology is analogous to the established procedures for labeling other amino acid derivatives, including ¹⁵N-labeled Fmoc-Tyr(tbu)-OH medchemexpress.cn.

The synthetic pathway generally involves the following key stages:

Preparation of ¹⁵N-labeled L-Tyrosine : The foundational step is to obtain L-Tyrosine with a high isotopic enrichment of ¹⁵N, typically exceeding 98%. This is commonly achieved through:

Biosynthesis : Culturing microorganisms in a growth medium enriched with ¹⁵N-labeled nitrogen sources, such as ¹⁵N-ammonium chloride or ¹⁵N-labeled amino acids. This biological approach allows for the natural incorporation of the isotope into the amino group of the synthesized tyrosine.

Chemical Synthesis : Employing specific chemical routes that utilize ¹⁵N-labeled precursors to construct the tyrosine molecule, ensuring the ¹⁵N isotope is incorporated into the alpha-amino group.

Tert-butylation of the Phenolic Hydroxyl Group : Following the preparation of ¹⁵N-labeled L-Tyrosine, the phenolic hydroxyl group of the tyrosine side chain is protected with a tert-butyl (tBu) group. This protection is essential for preventing unwanted side reactions during subsequent peptide synthesis or derivatization steps. The tert-butylation is typically carried out using isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). This reaction yields ¹⁵N-labeled O-tert-butyl-L-tyrosine.

N-terminal Acetylation : The final step involves the acetylation of the alpha-amino group of the ¹⁵N-labeled O-tert-butyl-L-tyrosine. This is achieved by reacting the amino group with an acetylating agent, most commonly acetic anhydride, in the presence of a mild base such as triethylamine (B128534) or pyridine. This reaction introduces the acetyl group (Ac-) onto the ¹⁵N-labeled amino group, resulting in the formation of ¹⁵N-labeled this compound.

Research Findings and Applications: While specific research findings detailing the synthesis and application of ¹⁵N-labeled this compound are not extensively documented in the provided search results, the general utility of such labeled amino acids is well-established. For instance, ¹⁵N-labeled amino acids are routinely used in quantitative proteomics to establish stable isotope-labeled standards for accurate protein quantification via mass spectrometry. In peptide-based drug development, ¹⁵N labeling can aid in tracking drug metabolism, understanding pharmacokinetic profiles, and elucidating drug-target interactions. The analogous synthesis of ¹⁵N-labeled Fmoc-Tyr(tbu)-OH medchemexpress.cn highlights the feasibility and importance of such labeling strategies for building blocks used in solid-phase peptide synthesis.

Illustrative Synthesis Data Table:

The following table outlines a representative synthetic route for ¹⁵N-labeled this compound, including typical reagents and expected outcomes. Actual yields and isotopic enrichment may vary based on specific reaction conditions and purification methods.

| Step | Transformation | Key Reagents | Typical Reaction Conditions | Expected Yield | Isotopic Enrichment |

| 1 | Preparation of ¹⁵N-labeled L-Tyrosine | ¹⁵N-enriched nitrogen source (e.g., ¹⁵NH₄Cl) or ¹⁵N-labeled precursors | Biosynthesis (fermentation) or chemical synthesis | 70-90% | >98% ¹⁵N |

| 2 | Tert-butylation of ¹⁵N-labeled L-Tyrosine | Isobutylene, H₂SO₄ or TFA | Anhydrous solvent (e.g., Dioxane), room temperature to mild heating | 80-95% | >98% ¹⁵N |

| 3 | N-terminal Acetylation | Acetic anhydride, Triethylamine or Pyridine | Anhydrous solvent (e.g., DCM or THF), 0°C to room temperature | 85-95% | >98% ¹⁵N |

| Final Product: ¹⁵N-labeled this compound |

Role of Ac Tyr Tbu Oh in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS) Applications of AC-Tyr(tBu)-OH

This compound, a derivative of tyrosine, plays a significant role in solid-phase peptide synthesis (SPPS) due to the presence of the tert-butyl (tBu) protecting group on its phenolic hydroxyl. This protection strategy is crucial for preventing unwanted side reactions involving the tyrosine side chain during peptide chain elongation, thereby ensuring the synthesis of high-purity peptides. The compound is widely employed to introduce tyrosine residues into peptide sequences, particularly within the context of Fmoc-based SPPS.

Incorporation into Fmoc-based SPPS Protocols

The incorporation of this compound into Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS protocols is a standard practice. In this methodology, the N-terminus is protected by the base-labile Fmoc group, while the side chains of amino acids are protected by acid-labile groups, such as the tert-butyl ether for tyrosine's phenolic hydroxyl. This orthogonal protection scheme allows for selective deprotection and coupling steps. The Fmoc group is typically removed using a mild base, such as piperidine (B6355638), while the tert-butyl group remains intact until the final cleavage and deprotection of the entire peptide from the resin.

Impact of tert-Butyl Protecting Group on Coupling Reactions

The tert-butyl protecting group on the phenolic hydroxyl of tyrosine in this compound has a minimal direct impact on the coupling reaction itself, provided it remains stable under the coupling conditions. Its primary role is to prevent the phenolic hydroxyl from acting as a nucleophile during activation and coupling of the incoming amino acid. Without this protection, the free hydroxyl could react with activated amino acids, leading to undesired side products and reduced yield of the target peptide. The tBu group is robust under the basic conditions used for Fmoc deprotection, ensuring its integrity throughout the chain assembly.

Compatibility with Orthogonal Protecting Group Strategies

This compound is highly compatible with a wide range of orthogonal protecting group strategies commonly employed in Fmoc-SPPS. The tert-butyl ether is stable to the piperidine used for Fmoc removal and also to many common side-chain protecting groups that are cleaved by acids (e.g., Boc for lysine, Trt for histidine, Pbf for arginine). This orthogonality ensures that only the N-terminal Fmoc group is removed at each cycle, allowing for sequential amino acid addition without premature deprotection of the tyrosine side chain. The tert-butyl group is ultimately removed during the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), often in the presence of scavengers.

Challenges and Solutions in Tyrosine Incorporation during SPPS

Despite its utility, the incorporation of tyrosine, including this compound, can present challenges in SPPS. One significant challenge is the potential for side product formation during the final deprotection step, particularly the generation of tert-butyl cations.

Prevention of Side Product Formation during Deprotection (e.g., tert-butyl cation scavenging)

During the final acid-mediated cleavage from the resin and simultaneous deprotection of side chains, the tert-butyl group can be released as a tert-butyl cation. This electrophilic species can then alkylate electron-rich amino acid side chains, such as tryptophan, methionine, or even another tyrosine residue, leading to the formation of undesired byproducts. To mitigate this, scavengers are typically added to the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT), or thioanisole. These scavengers react preferentially with the tert-butyl cation, effectively "scavenging" it and preventing it from alkylating the peptide chain. The careful selection and concentration of these scavengers are crucial for obtaining a clean final product.

Strategies for Difficult Sequences Containing this compound

The incorporation of this compound into challenging peptide sequences often requires careful optimization of coupling conditions to overcome potential issues such as aggregation or epimerization. While specific literature detailing "difficult sequences" solely with this compound is not extensively detailed in the initial search results, general strategies for incorporating protected tyrosine residues, such as those with tert-butyl protection, involve the use of efficient coupling reagents like carbodiimides (e.g., DCC, DIC) in combination with additives (e.g., HOBt, HOAt) acs.org. The choice of solvent and reaction temperature also plays a critical role in ensuring high coupling efficiency and minimizing side reactions when dealing with sterically hindered or aggregation-prone sequences acs.org.

Solution-Phase Peptide Synthesis Applications of this compound

In solution-phase peptide synthesis, this compound can be employed as a protected amino acid building block. Its solubility characteristics, influenced by the tert-butyl group, can be leveraged for efficient coupling reactions in solution chemimpex.com. The synthesis of peptides in solution offers advantages in terms of characterization of intermediates and purification, and the use of protected amino acids like this compound facilitates the stepwise addition of amino acids to build the peptide chain. While specific examples of large-scale solution-phase synthesis using this exact derivative are not immediately apparent, the principles of solution-phase peptide coupling using protected tyrosine derivatives apply.

This compound in the Synthesis of Modified Peptides and Peptidomimetics

The structure of this compound makes it suitable for the synthesis of various modified peptides and peptidomimetics, where the tyrosine residue plays a key role in function or structure.

Synthesis of Phosphorylated Peptides and Phosphotyrosine Analogs

While this compound itself is not a phosphorylated derivative, it can serve as a precursor in the synthesis of phosphorylated peptides or phosphotyrosine analogs. The tert-butyl protected phenolic hydroxyl can be deprotected and subsequently phosphorylated using standard phosphoramidite (B1245037) chemistry or other phosphorylation reagents. Alternatively, if the goal is to incorporate a phosphotyrosine analog, a pre-phosphorylated tyrosine derivative would be used. The N-acetyl group would remain as a permanent modification.

Lipidation Strategies Involving Tyrosine Residues

Tyrosine residues are often targets for lipidation, a modification that can enhance a peptide's membrane association or pharmacokinetic properties. This compound can be utilized in lipidation strategies by first deprotecting the tert-butyl group, exposing the phenolic hydroxyl. This free hydroxyl group can then be reacted with a lipid moiety, such as a fatty acid or a more complex lipid structure, through esterification. The N-acetyl group would be retained, leading to an N-acetylated, lipidated tyrosine-containing peptide.

Incorporation of Tyrosine into Cyclic Peptides

The synthesis of cyclic peptides often involves the formation of amide bonds between amino acid side chains or between the N- and C-termini. This compound can be incorporated into a linear peptide precursor, and after appropriate deprotection and activation, the tyrosine side chain's phenolic hydroxyl or the peptide backbone can participate in cyclization reactions. The tert-butyl protecting group would need to be removed to allow for reactions involving the hydroxyl group, or the cyclization might occur through other functionalities within the peptide sequence.

Advanced Research Applications of Ac Tyr Tbu Oh in Chemical Biology

Design and Synthesis of Peptide Probes and Biosensors Incorporating AC-Tyr(tBu)-OH Derived Moieties

The primary application of tyrosine derivatives with side-chain protection, such as Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH, is in Solid-Phase Peptide Synthesis (SPPS). bachem.commdpi.comsigmaaldrich.com SPPS is a cornerstone technique for creating custom peptides, including those designed as molecular probes and biosensors. In the widely used Fmoc/tBu synthesis strategy, the tert-butyl group on the tyrosine side chain prevents unwanted side reactions while the peptide chain is being elongated. acs.orgmdpi.com

Researchers synthesize peptide probes to target and visualize biological molecules or processes. For instance, fluorescently labeled peptides designed to bind to specific targets like denatured collagen have been successfully synthesized using Fmoc-Tyr(tBu)-OH as a key building block. acs.org The synthesis involves the sequential coupling of Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH, onto a solid resin support. nih.govscispace.com After the full peptide sequence is assembled, a reporter molecule, such as a fluorophore, can be attached to the N-terminus. acs.orgrsc.org Finally, a cleavage cocktail, typically containing trifluoroacetic acid (TFA), is used to simultaneously remove the side-chain protecting groups (like tBu) and release the finished peptide probe from the resin. acs.orgscispace.com This process allows for the precise incorporation of tyrosine at specific positions, which can be critical for the probe's binding affinity and function.

The stability afforded by the tBu protecting group is also crucial for synthesizing complex peptide structures, such as branched or cyclized peptides, which are often explored for enhanced biological activity and stability. csic.es The ability to incorporate protected tyrosine into these sophisticated architectures is essential for developing next-generation biosensors and imaging agents.

This compound in the Study of Protein Tyrosine Phosphorylation and Dephosphorylation

Protein tyrosine phosphorylation, a reversible post-translational modification where a phosphate (B84403) group is added to a tyrosine residue, is a critical mechanism in cellular signal transduction. russelllab.orgwikipedia.org This process is regulated by protein tyrosine kinases (PTKs), which add the phosphate group, and protein tyrosine phosphatases (PTPs), which remove it. wikipedia.orgnih.gov Dysregulation of this balance is implicated in numerous diseases, including cancer. wikipedia.orgresearchgate.net Protected tyrosine derivatives are indispensable tools for studying these enzymes.

This compound and its analogs, particularly Fmoc-Tyr(tBu)-OH, are instrumental in the synthesis of peptide-based substrates and inhibitors for tyrosine kinases and phosphatases. scispace.comnih.gov To study a kinase's activity or screen for inhibitors, researchers require specific peptide substrates that the enzyme can phosphorylate. scispace.com Similarly, to investigate phosphatases, phosphorylated peptide substrates are needed. nih.govnih.gov

Using SPPS, scientists can assemble peptide sequences that mimic the natural target sites of these enzymes. scispace.comnih.gov The incorporation of Fmoc-Tyr(tBu)-OH allows for the placement of a tyrosine residue at a precise location in the peptide chain. nih.govnih.gov After the synthesis is complete and the peptide is cleaved from the resin, the tBu group is removed, exposing the tyrosine's hydroxyl group. scispace.com This unprotected tyrosine can then act as a phosphate acceptor in kinase assays. scispace.com

Conversely, these synthetic peptides can be chemically phosphorylated to serve as substrates for PTPs. The resulting phosphotyrosine-containing peptides are used to measure PTP activity and screen for potential inhibitors. nih.govnih.gov Furthermore, modified peptides synthesized using these methods can themselves act as competitive inhibitors, binding to the active site of a kinase or phosphatase without being processed, thereby blocking its function. scispace.com For example, peptide analogs of the sequence Ac-CIYKYY have been synthesized and tested as inhibitors of the Src tyrosine kinase. scispace.com

A significant challenge in developing drugs that target phosphorylation-dependent pathways is the instability of the phosphate group on phosphotyrosine (pTyr), which can be rapidly cleaved by cellular phosphatases. cardiff.ac.ukiris-biotech.de To overcome this, researchers have developed hydrolysis-stable mimics of pTyr. researchgate.netiris-biotech.de These mimics replace the labile phosphoester bond with a more robust chemical linkage, such as a C-P bond found in phosphonates. iris-biotech.de

Key examples of phosphotyrosine mimics include:

4'-(phosphonomethyl)phenylalanine (Pmp) : This is a widely used, non-hydrolyzable pTyr analog. researchgate.netiris-biotech.de

4'-(phosphonodifluoromethyl)phenylalanine (F2Pmp) : This mimic is isosteric and isoelectronic to pTyr and has been used to develop potent PTP inhibitors. researchgate.net

While this compound is not a mimic itself, it is a critical component in the synthesis of peptides that incorporate these analogs. The peptide backbone is assembled using standard SPPS techniques, incorporating protected amino acids like this compound or its Fmoc counterpart, alongside the specially synthesized phosphotyrosine mimic building blocks. researchgate.net

The biological relevance of these mimics is immense. Peptides containing pTyr mimics serve as powerful tools to study proteins that recognize phosphotyrosine, such as those with Src homology 2 (SH2) domains. researchgate.netcardiff.ac.uk By providing a stable interaction, they can effectively inhibit protein-protein interactions within signaling cascades. cardiff.ac.uk This has significant therapeutic potential, particularly in cancer, where signaling pathways like the STAT/JAK pathway are often hyperactivated due to abnormal tyrosine phosphorylation. cardiff.ac.uk Small molecules that mimic phosphotyrosine have been shown to inhibit the dimerization of STAT3, a key step in its cancer-promoting activity. cardiff.ac.uk

| Mimic Name | Abbreviation | Key Feature | Application |

| 4'-(phosphonomethyl)phenylalanine | Pmp | Non-hydrolyzable C-P bond | Stable PTP inhibitors, SH2 domain ligands researchgate.netiris-biotech.de |

| 4'-(phosphonodifluoromethyl)phenylalanine | F2Pmp | Isosteric to pTyr | Potent PTP inhibitors researchgate.net |

| 4-carboxymethyl-L-phenylalanine | Mimics negative charge | PTP and Kinase inhibitors researchgate.net |

Investigation of Molecular Recognition and Interactions Mediated by Tyrosine

The unique chemical properties of the tyrosine side chain—a rigid aromatic ring coupled with a polar hydroxyl group—allow it to participate in a diverse range of non-covalent interactions that are fundamental to protein structure and function. russelllab.org Protected derivatives like this compound are used in synthetic models to dissect and understand these interactions.

The aromatic ring of tyrosine is crucial for establishing specific, non-covalent interactions within proteins and between proteins and their ligands. embl.de Aromatic residues, including tyrosine, are frequently found in the binding pockets of proteins. embl.de One of the most significant contributions of the tyrosine ring is its ability to engage in π-π stacking interactions. russelllab.orgacs.org This occurs when the tyrosine ring stacks against another aromatic ring, such as that of phenylalanine, tryptophan, or a heterocyclic ring within a ligand. russelllab.orgembl.de

These stacking interactions are important for the specific binding of ligands to their target proteins. nih.gov For example, studies on the nicotinic acetylcholine (B1216132) receptor suggest that invariant tyrosine residues provide a critical subsite for ligand binding. nih.gov In synthetic systems, the incorporation of tyrosine or its analogs allows researchers to probe the strength and geometry of these stacking forces. Computational docking studies combined with experimental data show that hydrophobic and stacking interactions between aromatic rings are key drivers of binding. rsc.org The use of a protected form like this compound in peptide synthesis enables the creation of specific sequences to study how the placement of a tyrosine residue influences the binding of a peptide to its target. rsc.org

Unlike the chemically similar phenylalanine, tyrosine possesses a reactive hydroxyl (-OH) group on its aromatic ring. russelllab.org This group is an excellent hydrogen bond donor and acceptor, allowing it to form critical hydrogen bonds that stabilize protein structure. nih.gov These hydrogen bonds can be formed with other amino acid side chains, the peptide backbone, or water molecules. nih.gov

In the context of peptide synthesis, the tert-butyl protection on this compound is essential. It masks the reactive hydroxyl group, preventing it from interfering with the coupling reactions during chain elongation. bachem.com Once the synthesis is complete, the tBu group is removed, unmasking the hydroxyl group and allowing the synthetic peptide to engage in the intended hydrogen bonding and packing interactions, which are vital for mimicking the structure and function of natural peptides and proteins. researchgate.netnih.gov

| Interaction Type | Mediated by | Significance |

| π-π Stacking | Aromatic Ring | Ligand recognition, protein-protein interactions russelllab.orgembl.de |

| Hydrophobic Interactions | Aromatic Ring | Protein core packing, ligand binding russelllab.orgrsc.org |

| Hydrogen Bonding | Hydroxyl (-OH) Group | Protein stability, structural integrity russelllab.orgnih.gov |

Self-Assembly of this compound and Related Aromatic Amino Acid Derivatives

The self-assembly of N-protected aromatic amino acids, including derivatives like this compound, is a phenomenon driven by a combination of non-covalent interactions. These interactions, such as hydrogen bonding, π-π stacking, hydrophobic effects, and van der Waals forces, guide the spontaneous organization of individual molecules into well-defined, ordered supramolecular structures. mdpi.combeilstein-journals.orgfrontiersin.org The specific architecture of the resulting assembly is highly dependent on the molecular structure of the building block and the surrounding environmental conditions. researchgate.net Aromatic dipeptides, for instance, show a high propensity for self-association, with those containing phenylalanine and tryptophan demonstrating the strongest tendency, followed by tyrosine-containing dipeptides. rsc.org

Formation of Supramolecular Architectures (e.g., fibers, spheres, flower-like structures)

Modified aromatic amino acids can form a variety of distinct, well-defined morphologies. researchgate.netchemrxiv.org Research on N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH), a compound closely related to this compound, reveals its capacity to form different structures based on external conditions. At room temperature, Fmoc-Tyr(tbu)-OH assembles into spherical structures. researchgate.net However, upon heating, these spheres can transform into fiber-like morphologies. researchgate.net

This morphological diversity is a common feature among protected amino acid derivatives. For example, other N-protected tyrosine and phenylalanine derivatives have been observed to form a range of structures from fibers and spheres to more complex, flower-like assemblies. researchgate.netchemrxiv.org The self-assembly of Boc-L-phenylalanyl-L-tyrosine can result in either microspheres or microtapes depending on the solvent system used. rsc.org The process often involves multiple steps; for instance, the N-fluorenylmethoxycarbonyl-protected phenylalanine-tyrosine dipeptide (Fmoc-FY) initially forms spheres through liquid-liquid phase separation, which can then nucleate and elongate into helical structures. nih.gov This highlights the ability to control and direct the self-assembly process to achieve specific, desired nanostructures.

The table below summarizes the observed supramolecular structures for various N-protected aromatic amino acid derivatives.

| Compound | Observed Morphologies | Conditions |

| Fmoc-Tyr(tbu)-OH | Spherical structures, Fiber-like structures | Room temperature (spheres), 70°C (fibers) researchgate.net |

| Z-Phe-OH | Fiber-like structures | Room temperature and heated researchgate.net |

| Z-Trp-OH | Fiber-like structures | Room temperature and heated researchgate.net |

| Z-Tyr-OH | Flower-like structures | Room temperature and heated researchgate.net |

| Boc-L-phenylalanyl-L-tyrosine | Microspheres, Microtapes | Ethanol/water (spheres), HFP/water (tapes) rsc.org |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Nanotubes which assemble into microtapes | HFP/water solution rsc.org |

Influence of Concentration and Temperature on Self-Assembly

The self-assembly process of aromatic amino acids and their derivatives is highly sensitive to both concentration and temperature. researchgate.netchemrxiv.orgrsc.org These parameters can significantly alter the kinetics and thermodynamics of assembly, leading to different or more developed supramolecular structures. mdpi.com

For Fmoc-Tyr(tbu)-OH, temperature is a critical switch for morphological transformation. Studies show that at a concentration of 5 mM, it forms spherical assemblies at room temperature. researchgate.net When the temperature is increased to 70°C, these spheres reorganize into distinct fiber-like structures. researchgate.net This temperature-induced transition is also observed in other systems. For example, molecular dynamics simulations of aromatic amino acids suggest that the occurrence of ordered structures can increase at higher temperatures. rsc.org However, the effect can be complex, as temperature can also influence the rate of solvent evaporation or changes in pH, which in turn affect the assembly kinetics. mdpi.com

Concentration also plays a pivotal role. In studies of the self-assembly of tyrosine molecules, a wide range of structures from scattered monomers to well-ordered four-fold structures were observed depending on the concentration. rsc.org Similarly, for another related compound, Z-Phe-OH, increasing the concentration led to a greater density and thickness of the self-assembled nano/microtubes, although it did not induce a morphological transition in that specific case. researchgate.net The critical gelation concentration (CGC), the minimum concentration required to form a gel, is a key parameter for many self-assembling systems. mdpi.com

The following table details the effects of temperature and concentration on the self-assembly of Fmoc-Tyr(tbu)-OH.

| Parameter | Condition | Resulting Structure |

| Temperature | Room Temperature | Spherical researchgate.net |

| 70°C | Fiber-like researchgate.net | |

| Concentration | 5 mM | Assembly observed researchgate.net |

Table based on findings for Fmoc-Tyr(tbu)-OH. researchgate.net

Mechanistic Investigations of Self-Assembly Processes (e.g., ¹H NMR studies)

The mechanism of self-assembly for modified aromatic amino acids involves a synergistic interplay of non-covalent interactions. mdpi.com Techniques like ¹H NMR (proton nuclear magnetic resonance) spectroscopy are powerful tools for probing these molecular-level interactions in solution. researchgate.netchemrxiv.org

Concentration-dependent ¹H NMR studies on related N-protected amino acids, such as Z-Phe-OH, provide insight into the assembly mechanism. researchgate.net In these experiments, as the concentration of the amino acid derivative in a solvent like DMSO-d6 increases, specific changes in the NMR spectrum are observed. Notably, a broadening of the peaks corresponding to the aromatic protons is seen. researchgate.net This peak broadening indicates a restriction in the molecular motion of the aromatic rings, which is a hallmark of π-π stacking interactions between the molecules as they aggregate. researchgate.net Furthermore, the chemical shifts of protons involved in hydrogen bonding, such as those in amide (-NH) or carboxylic acid (-COOH) groups, can also change upon aggregation, providing evidence for the formation of hydrogen-bonded networks that stabilize the supramolecular structure. researchgate.net

In addition to π-π stacking and hydrogen bonding, hydrophobic interactions are crucial drivers, particularly for the aggregation of the nonpolar parts of the molecules, such as the tert-butyl group in this compound. beilstein-journals.orgfrontiersin.org The combination of these forces—aromatic stacking, hydrogen bonding, and hydrophobic effects—leads to the reduction of the system's free energy and the spontaneous formation of ordered, stable nanostructures from individual molecular units. rsc.orgethz.ch

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-acetyl-L-tyrosine tert-butyl ether |

| Fmoc-Tyr(tbu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine |

| Z-Phe-OH | N-carbobenzoxy-L-phenylalanine |

| Z-Trp-OH | N-carbobenzoxy-L-tryptophan |

| Z-Tyr-OH | N-carbobenzoxy-L-tyrosine |

| Boc-PheTyr | N-tert-butoxycarbonyl-L-phenylalanyl-L-tyrosine |

| Fmoc-FY | N-fluorenylmethoxycarbonyl-L-phenylalanyl-L-tyrosine |

| DMSO-d6 | Deuterated dimethyl sulfoxide |

| HFP | 1,1,1,3,3,3-hexafluoro-2-propanol |

Analytical and Spectroscopic Characterization in Research of Ac Tyr Tbu Oh and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the elucidation of chemical structures. americanpeptidesociety.org It is a cornerstone technique in peptide and protein analysis. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile biomolecules like peptides. americanpeptidesociety.orgnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of highly charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions with multiple charges (e.g., [M+nH]n+). nih.goveuropeanpharmaceuticalreview.com

This phenomenon of multiple charging is a key advantage of ESI, as it brings large molecules like peptides into the m/z range of most common mass analyzers. nih.gov The resulting spectrum typically shows a distribution of peaks corresponding to different charge states of the same molecule. From this distribution, the molecular weight of the peptide can be calculated with high accuracy. nih.gov

ESI can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation and peptide sequencing. nih.gov In this technique, a specific precursor ion (e.g., a molecular ion of a peptide) is selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation patterns can provide detailed information about the amino acid sequence. Studies on Fmoc-protected dipeptides have shown that the protecting group influences the fragmentation pathways, which can be used to distinguish between positional isomers. nih.gov For example, the in-vitro nitration of tyrosine residues can be identified by a mass shift of +45 Da in the ESI mass spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of AC-Tyr(tBu)-OH and its derivatives. It provides atomic-level information about the molecular structure, conformation, and intermolecular interactions in both solution and solid states.

¹H NMR for Solution State Self-Assembly Mechanism Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for investigating the mechanism of self-assembly of modified amino acids in solution. researchgate.net By monitoring changes in the ¹H NMR spectrum as a function of concentration, temperature, or solvent composition, researchers can gain insights into the non-covalent interactions driving the assembly process, such as hydrogen bonding and π-π stacking.

In studies of derivatives like N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), concentration-dependent ¹H NMR experiments are particularly revealing. researchgate.net As the concentration of the molecule increases in a solvent like DMSO-d₆, specific changes in the spectrum are observed that indicate the onset of aggregation and structured formation. researchgate.net Key observations include:

Peak Broadening: Protons involved in intermolecular interactions, particularly those in the aromatic rings, often exhibit significant peak broadening as concentration increases. researchgate.net This is due to the change in the local chemical environment and the restricted molecular motion within the self-assembled structures.

Chemical Shift Changes: The chemical shifts (δ) of protons, especially the amide (N-H) and aromatic protons, can shift upfield or downfield upon aggregation. A downfield shift of the amide proton is often indicative of its participation in hydrogen bonding, a key interaction in the formation of β-sheet-like structures. Changes in the aromatic proton shifts suggest the formation of π-π stacking interactions between the tyrosine or protecting group rings.

These concentration-dependent spectral changes allow for the elucidation of the self-assembly mechanism, providing evidence for the specific molecular interactions that stabilize the resulting supramolecular structures. chemrxiv.org

Table 1: Representative ¹H NMR Chemical Shift Changes During Self-Assembly of a Tyrosine Derivative

| Proton Type | Low Concentration (δ, ppm) | High Concentration (δ, ppm) | Interpretation |

| Amide (N-H) | 7.61 | 7.67 (Downfield Shift) | Involvement in intermolecular hydrogen bonding |

| Aromatic (Tyrosine Ring) | 7.20 - 7.35 | 7.19 - 7.36 (Broadening) | Participation in π-π stacking interactions; restricted motion |

| Aliphatic (Backbone) | ~4.5 | Minor shifts | Less directly involved in primary intermolecular contacts |

¹³C NMR

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal in the spectrum, allowing for unambiguous confirmation of the compound's structure. While specific data for this compound is not widely published, expected chemical shifts can be predicted based on data from similar structures like Fmoc-L-Tyr(tBu)-OH and general principles of ¹³C NMR. nih.govchemguide.co.uk

The spectrum would feature distinct signals for the acetyl group carbons, the carbons of the tyrosine backbone (α-carbon, β-carbon, and carbonyl carbon), the aromatic ring carbons, and the carbons of the tert-butyl protecting group. The chemical shifts are sensitive to the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carboxylic acid and the acetyl group will appear significantly downfield (typically >170 ppm) due to the deshielding effect of the adjacent oxygen atoms. The quaternary carbon of the tert-butyl group and the aromatic carbon bonded to the oxygen atom also have characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 173 - 176 |

| Acetyl (C=O) | 170 - 172 |

| Aromatic C-O | 153 - 156 |

| Aromatic C-H | 118 - 132 |

| Aromatic C-Cβ | 130 - 133 |

| tert-Butyl Quaternary C | 77 - 80 |

| α-Carbon (Cα) | 53 - 56 |

| β-Carbon (Cβ) | 36 - 39 |

| tert-Butyl Methyl (CH₃) | 28 - 30 |

| Acetyl Methyl (CH₃) | 22 - 24 |

Spectroscopic Techniques for Characterization of Tyrosine-Containing Peptides

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing tyrosine-containing molecules due to the strong UV absorption of the phenol (B47542) side chain. researchgate.net The absorption in the 230–300 nm range is dominated by the aromatic side-chains of tyrosine, tryptophan, and phenylalanine residues. nih.gov L-tyrosine typically exhibits two main absorption bands in aqueous solution. iosrjournals.org

An intense band around 222-224 nm. nih.goviosrjournals.org

A less intense, structured band with a maximum at approximately 275 nm. iosrjournals.org

These absorption bands arise from π → π* electronic transitions within the aromatic ring of the tyrosine side chain. nih.gov The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the local environment, including solvent polarity, pH, and hydrogen bonding interactions. Ionization of the phenolic hydroxyl group at high pH results in a significant red shift of the absorption peaks to approximately 242 nm and 295 nm, an effect that is utilized in spectrophotometric titrations to determine the pKa of tyrosine residues. nih.gov In this compound, the tert-butyl group prevents this ionization, stabilizing the spectral properties against pH changes.

Table 3: Characteristic UV-Vis Absorption Bands for the Tyrosine Chromophore

| Wavelength (λmax) | Electronic Transition | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

| ~275 nm | ¹Lₐ | ~1400 | Sensitive to solvent polarity and hydrogen bonding. |

| ~222 nm | ¹Lₑ | >8000 | Intense band related to the aromatic system. |

| ~193 nm | ¹Bₐ | >40000 | High-energy transition, often obscured by peptide bond absorbance. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of peptides and proteins in solution. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. units.it

Far-UV CD (180-260 nm): This region is dominated by the absorption of peptide bonds and provides information about the secondary structure of the peptide backbone. units.it Characteristic CD spectra are observed for different secondary structures:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm. units.it

β-sheet: A negative band around 215-218 nm and a positive band around 195-197 nm. units.it

Random Coil: A strong negative band below 200 nm. units.it

Near-UV CD (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains (tyrosine, tryptophan, phenylalanine) and disulfide bonds. nih.govunits.it The tyrosine side chain contributes to the near-UV CD spectrum, and these signals can provide information about the tertiary structure and the specific conformation of the side chain within the folded peptide. acs.orgacs.org The contribution of a tyrosine residue to the CD spectrum can be significant and is dependent on its specific orientation. acs.orgresearchgate.net

Table 4: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength and Sign of Key Bands (nm) |

| α-Helix | Positive ~192, Negative ~208, Negative ~222 |

| β-Sheet | Positive ~196, Negative ~217 |

| Random Coil | Strong Negative <200, Weak Positive ~220 |

Methodological Considerations in Ac Tyr Tbu Oh Research

Handling and Storage of AC-Tyr(tBu)-OH in Academic Settings

Proper handling and storage are fundamental to maintaining the integrity and purity of this compound. This compound is typically a white to off-white solid powder. chemicalbook.com Academic laboratories should adhere to specific storage conditions to prevent degradation.

For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for up to three years. medchemexpress.commedchemexpress.com For shorter periods, storage at 2-8°C is also acceptable. sigmaaldrich.com It is crucial to store the compound in a dry, well-sealed container to protect it from moisture. When preparing solutions, particularly in hygroscopic solvents like DMSO, it is advisable to use newly opened solvent and aliquot the solution to avoid degradation from repeated freeze-thaw cycles. medchemexpress.commedchemexpress.com Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C. medchemexpress.commedchemexpress.comglpbio.com

| Storage Condition | Recommended Duration |

| Powder at -20°C | Up to 3 years |

| Powder at 4°C | Up to 2 years |

| In Solvent at -80°C | Up to 6 months |

| In Solvent at -20°C | Up to 1 month |

Optimization of Cleavage and Deprotection Conditions for Tyrosine-Containing Peptides

The removal of the tert-butyl (tBu) protecting group from the tyrosine side chain is a critical step following peptide synthesis. This process, along with cleavage of the peptide from the solid-phase resin, must be optimized to maximize yield and purity. peptide.com The tBu group is designed to be stable throughout the synthesis process but readily removable during the final acid treatment. stackexchange.com

The standard method for global deprotection in Fmoc/tBu solid-phase peptide synthesis (SPPS) involves treatment with a high concentration of Trifluoroacetic Acid (TFA). thermofisher.comnih.gov TFA facilitates the removal of acid-labile side-chain protecting groups, such as the tBu ether on tyrosine, and cleaves the peptide from most commonly used resins. peptide.comwpmucdn.com

During this acidolysis, the tBu group is cleaved, generating highly reactive tert-butyl cations. thermofisher.compeptide.com These carbocations can cause undesirable side reactions, most notably the alkylation of electron-rich amino acid side chains. Tyrosine, tryptophan, methionine, and cysteine are particularly susceptible to this modification. thermofisher.comthermofisher.com Specifically, the reaction of t-butyl cations with the tyrosine phenol (B47542) ring can lead to the formation of 3'-t-butyltyrosine as a byproduct. nih.gov

To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. thermofisher.com These reagents trap the reactive carbocations. The composition of the cleavage cocktail is tailored based on the peptide sequence. thermofisher.com For peptides containing only t-butyl protected residues without other sensitive amino acids, a simple mixture of TFA and water (e.g., 95:5) may suffice, with water acting as the primary scavenger. wpmucdn.comthermofisher.com However, for more complex peptides, a combination of scavengers is necessary.

Commonly used scavengers and their functions include:

Water (H₂O): Scavenges t-butyl cations. wpmucdn.com

Triisopropylsilane (B1312306) (TIS): A highly effective scavenger for trityl (Trt) cations and also reduces oxidation. acs.org

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly useful for protecting cysteine residues and preventing t-butylation. thermofisher.comacs.org

Thioanisole: Protects against the reattachment of protecting groups and sulfonation of arginine residues. thermofisher.comiris-biotech.de

Phenol: Acts as a scavenger for various carbocations. researchgate.net

The selection of an appropriate cleavage cocktail is crucial for achieving high purity. Several standard reagent mixtures have been developed for this purpose.

| Reagent Name | Composition | Key Applications & Notes |

| TFA/H₂O/TIS | 95% TFA, 2.5% H₂O, 2.5% TIS | A general, low-odor cocktail suitable for many sequences without Cys, Met, or Trp. sigmaaldrich.com |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A widely used, effective mixture for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. iris-biotech.de |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Recommended for general use with a variety of peptides. wpmucdn.com |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides with sulfonyl-protected arginine residues (e.g., Pmc, Pbf). iris-biotech.de |

While acid-mediated cleavage is dominant in Fmoc/tBu chemistry, base-mediated strategies are employed for specific applications, typically involving highly acid-sensitive linkers or the generation of protected peptide fragments. peptide.comsigmaaldrich.com These methods are part of an orthogonal protection scheme, where different classes of protecting groups are removed under distinct chemical conditions. peptide.com

For example, peptides synthesized on resins with a 2-hydroxymethyl-benzoyl-amino (HMBA) linker can be cleaved under basic conditions. A common procedure involves treating the peptidyl-resin with 0.1 M sodium hydroxide (B78521) (NaOH) in a dioxane/water mixture. sigmaaldrich.com Another base-mediated approach uses hydrazine (B178648) to cleave peptides from the resin, which is useful for preparing peptide hydrazides. sigmaaldrich.com These methods are generally not used for the final deprotection of the Tyr(tBu) side chain itself, which remains intact and requires subsequent acid treatment for removal.

Quality Control and Purity Assessment in Peptide Synthesis

Rigorous quality control (QC) is essential to verify the identity and purity of synthetic peptides, including those derived from this compound. polypeptide.com A comprehensive QC process involves multiple analytical techniques to characterize the final product and identify any impurities. biosynth.compolypeptide.com

The most critical methods for quality control in peptide manufacturing are:

High-Performance Liquid Chromatography (HPLC): This is the universal standard for determining peptide purity. polypeptide.combachem.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides, or products of side reactions. Purity is typically assessed by measuring the peak area of the desired peptide relative to the total area of all peaks at a specific UV wavelength (usually 210-220 nm). bachem.com For GMP-grade peptides, a purity specification of greater than 97% is common. polypeptide.com

Mass Spectrometry (MS): MS is used to confirm the identity of the peptide by verifying that its molecular weight matches the theoretical calculated mass. innovagen.com Electrospray ionization (ESI-MS) is a common technique used for this purpose. biosynth.com High-resolution MS can further help distinguish the target peptide from impurities with very similar masses. innovagen.com

Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. While it verifies composition, it does not provide sequence information. polypeptide.combachem.com

Other Tests: Depending on the application, further tests may be required, such as determining the water content (e.g., by Karl Fischer titration), quantifying residual solvents (by Gas Chromatography), and assessing the counter-ion content (e.g., TFA or acetate). polypeptide.combiosynth.combachem.com

| Analytical Method | Purpose | Key Information Provided |

| RP-HPLC | Purity Assessment | Percentage of the desired peptide relative to impurities. polypeptide.combachem.com |

| Mass Spectrometry (MS) | Identity Confirmation | Verification of the correct molecular weight. biosynth.cominnovagen.com |

| Amino Acid Analysis (AAA) | Composition Verification | Confirms the ratio of constituent amino acids. polypeptide.com |

| Karl Fischer Titration | Water Content | Quantifies the amount of residual water. biosynth.com |

| Gas Chromatography (GC) | Residual Solvents | Measures the amount of solvents remaining from synthesis. biosynth.com |

Impact of Protecting Group Lability on Research Outcomes

The stability, or lability, of the tert-butyl protecting group on tyrosine is a cornerstone of the Fmoc/tBu synthesis strategy. The tBu group is designed to be robust and stable under the basic conditions used for Fmoc group removal during peptide chain elongation. stackexchange.com However, its lability under strong acidic conditions, while necessary for the final deprotection, can also be a source of impurities if not properly controlled. thermofisher.com

The primary impact on research outcomes arises from incomplete deprotection or side reactions caused by premature cleavage. If the cleavage cocktail or reaction time is insufficient, peptides with the tBu group still attached to tyrosine may persist as a significant impurity. thermofisher.com This is particularly relevant for long peptides or those containing multiple tBu-protected residues, which may require extended cleavage times. sigmaaldrich.com

Conversely, the reactive t-butyl cations generated upon cleavage can modify the peptide, leading to byproducts that are difficult to separate from the desired product. peptide.com The alkylation of tyrosine or tryptophan residues not only reduces the yield of the target peptide but also introduces impurities with altered chemical properties, which can confound experimental results in biological assays or structural studies. thermofisher.comnih.gov Therefore, the careful selection of scavengers and optimization of cleavage conditions are paramount to ensuring the synthesis of a pure, well-defined peptide, which is critical for the validity and reproducibility of research findings.

Future Directions and Emerging Research Avenues for Ac Tyr Tbu Oh

Development of Novel Protecting Groups for Tyrosine in Complex Synthetic Endeavors

The tert-butyl (tBu) group in AC-Tyr(tBu)-OH is a widely used protecting group for the phenolic hydroxyl function of tyrosine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.decreative-peptides.com Its popularity stems from its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and its clean cleavage under strongly acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comiris-biotech.de However, the demands of synthesizing increasingly complex peptides and non-natural structures necessitate a broader toolkit of protecting groups with diverse and orthogonal properties. nih.gov

Future research is focused on developing novel protecting groups for tyrosine that offer alternative cleavage conditions, enhanced stability, or unique functionalities. nih.gov This allows for greater flexibility in synthetic strategies, especially for molecules that are sensitive to strong acids or require selective deprotection of multiple functional groups. nih.gov For instance, silyl-based protective groups, such as trimethylsilylethyl (TMSE) and dimethylphenylsilylethyl (DMPSE), have been developed and show greater stability towards dilute TFA compared to the tBu group. nih.gov These groups can be removed under specific conditions, adding another layer of orthogonality to complex syntheses. nih.gov The p-nitrobenzyloxycarbonyl (pNZ) group is another example, offering removal under nearly neutral conditions, which is beneficial for avoiding side reactions like diketopiperazine and aspartimide formation that can occur with piperidine (B6355638) treatment. ub.edu

Table 1: Comparison of Tyrosine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

|---|---|---|---|

| tert-Butyl | tBu | Strong acid (e.g., 95% TFA) iris-biotech.de | Standard in Fmoc/tBu SPPS; stable to base. peptide.comiris-biotech.de |

| Benzyl | Bzl | Strong acid (e.g., HF); partially cleaved by TFA. peptide.com | Used in both Boc and Fmoc chemistry. peptide.com |

| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Strong acid (e.g., HF); stable to TFA. peptide.com | Offers greater acid stability than Bzl. peptide.com |

| Trimethylsilylethyl | TMSE | Neat TFA; resistant to dilute TFA. nih.gov | More stable than tBu to dilute acid. nih.gov |

| p-Nitrobenzyloxycarbonyl | pNZ | Catalytic reduction (e.g., SnCl2). ub.edu | Orthogonal to acid- and base-labile groups. ub.edu |

The development of such orthogonal protecting groups is crucial for the synthesis of branched, cyclic, or otherwise modified peptides where precise control over the deprotection sequence is paramount. nih.govbiosynth.com

Expanding the Scope of Tyrosine Derivatization for Advanced Materials and Biological Applications

This compound is a foundational component for creating a wide array of tyrosine derivatives that are precursors to advanced materials and biologically active molecules. acs.orgnih.govfrontiersin.org The phenolic side chain of tyrosine is a versatile handle for chemical modification, and its protection allows for precise control during the synthesis of these derivatives.

A significant area of research is the development of tyrosine-derived polymers for biomedical applications. acs.orgnih.govnih.gov These polymers, including polycarbonates, polyarylates, and polyurethanes, leverage the biocompatibility and degradability of the amino acid precursor. acs.orgnih.govresearchgate.net They are being explored for use in:

Drug Delivery: As matrices for the controlled release of therapeutic agents. nih.gov

Tissue Engineering: As scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration. acs.orgnih.gov

Biosensing: Utilizing the conductive properties of some tyrosine-based polymers. acs.org

Furthermore, tyrosine-rich peptides are being investigated as platforms for material synthesis. nih.gov The phenolic group can participate in π–π stacking interactions and can be cross-linked, for instance, through dityrosine (B1219331) formation, to create stable nanostructures like hydrogels, vesicles, and nanosheets. nih.gov These materials have potential applications in energy, as proton conductors, and in biomineralization. nih.gov The incorporation of a tert-butyl group, as seen in derivatives of this compound, can also influence the electronic and optical properties of polymers, leading to materials with narrower band gaps and improved thermal stability for potential use in optoelectronic devices. acs.org

Integration of this compound into Automated Chemical Biology Platforms

The rise of high-throughput screening and the need for rapid synthesis of peptide libraries have driven the development of automated chemical biology platforms. springernature.combeilstein-journals.org Automated solid-phase peptide synthesis (SPPS) is now a standard technique that relies on the sequential addition of protected amino acid building blocks, such as Fmoc-Tyr(tBu)-OH, which is structurally analogous to this compound in its protected state. beilstein-journals.orgnih.gov

The integration of building blocks like this compound into these automated systems offers significant advantages, including increased speed, reproducibility, and the ability to synthesize many peptides in parallel. springernature.com Modern automated synthesizers, including those utilizing microwave assistance or fast-flow technology, can dramatically reduce the time required for peptide chain elongation from days to hours. amidetech.comrsc.org

Future developments in this area will likely focus on:

Expanding the Chemical Toolbox: Incorporating a wider variety of non-natural and post-translationally modified amino acids, built from precursors like this compound, into automated workflows. amidetech.com

Improving Efficiency for Complex Peptides: Developing optimized protocols and novel backbone protection strategies to overcome challenges associated with "difficult sequences" that are prone to aggregation during automated synthesis. nih.govrsc.org

Full Automation of Downstream Processes: Integrating synthesis with purification, folding, and functional analysis to create a seamless "synthesis-to-function" pipeline. amidetech.com

The reliability and well-understood chemistry of tBu-protected tyrosine make it an ideal candidate for inclusion in the standardized protocols required for robust and efficient automated platforms. beilstein-journals.org

Computational Studies and Molecular Modeling of Tyrosine-Containing Systems

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure, dynamics, and function of peptides and proteins. nih.gov For systems containing tyrosine and its derivatives, computational methods provide insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations are widely used to explore the conformational landscape of peptides containing modified tyrosine residues. nih.govacs.orgmdpi.com These simulations can predict how changes in the side chain, such as the introduction of protecting groups or other modifications, affect the peptide's secondary structure, flexibility, and interaction with biological targets. acs.org For example, MD simulations have been used to study the interconversion of side-chain rotamers in dityrosine-containing peptides, providing insights into their fluorescence properties. nih.gov

Another emerging area is the use of computational tools to predict post-translational modifications (PTMs) of tyrosine, such as phosphorylation, sulfation, and nitration. nih.govacs.org Machine learning algorithms and methods like elastic net are being developed to identify potential modification sites within a protein sequence based on physicochemical properties and evolutionary information. nih.govacs.org These predictive models can help guide experimental studies and elucidate the roles of tyrosine modifications in cellular signaling and disease. nih.gov As researchers design novel peptides and materials based on this compound, computational approaches will be crucial for predicting their properties and accelerating the design-build-test cycle. nih.gov

Q & A

Q. How can machine learning models predict novel applications of this compound in drug discovery?

- Methodological Answer : Train graph neural networks (GNNs) on ChEMBL datasets to predict ADMET properties. Use SHAP values to interpret feature importance (e.g., logP, polar surface area). Validate with in vitro permeability assays (Caco-2/PAMPA) and docking studies (AutoDock Vina) against target proteins (e.g., kinase inhibitors) .

Q. Guidelines for Rigor :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。